UDP-3-O-acyl-GlcNAc (diammonium)
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Overview
Description
UDP-3-O-acyl-GlcNAc (diammonium) is a metabolite found in Escherichia coli that plays a crucial role in the biosynthesis pathway of 3-deoxy-D-manno-octulosonate (KDO) . It is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-acyl-GlcNAc (diammonium) involves the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The reaction conditions typically require the presence of a zinc protein as a catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
UDP-3-O-acyl-GlcNAc (diammonium) undergoes several types of chemical reactions, including:
N-acylation: The compound is synthesized through N-acylation using 3-hydroxytetradecanoyl-ACP.
Deacetylation: The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine.
Common Reagents and Conditions
Reagents: 3-hydroxytetradecanoyl-ACP, zinc protein.
Major Products Formed
N-acylation: UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine.
Deacetylation: UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine and acetate.
Scientific Research Applications
UDP-3-O-acyl-GlcNAc (diammonium) has several scientific research applications, including:
Chemistry: Used as a metabolite in studies involving the biosynthesis of lipid A and other glycolipids.
Biology: Plays a role in the study of bacterial metabolism and the biosynthesis pathways of Escherichia coli.
Industry: Used in the production of research chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
UDP-3-O-acyl-GlcNAc (diammonium) functions through a general acid-base catalyst pair mechanism . The compound is involved in the biosynthesis of lipid A, where it acts as a substrate for the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase . This enzyme catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine, leading to the formation of lipid A .
Comparison with Similar Compounds
Similar Compounds
UDP-3-O-acyl-GlcNAc disodium: Another form of the compound with similar biological activity.
UDP-3-O-acyl-GlcNAc Tris: A trisodium salt form of the compound.
Uniqueness
UDP-3-O-acyl-GlcNAc (diammonium) is unique due to its specific role in the biosynthesis of lipid A in Escherichia coli . Its involvement in the KDO biosynthesis pathway distinguishes it from other similar compounds .
Properties
Molecular Formula |
C31H59N5O19P2 |
---|---|
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;azane |
InChI |
InChI=1S/C31H53N3O19P2.2H3N/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);2*1H3/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |
InChI Key |
PRDTXFWBGBDLLJ-GKTOLIBPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Origin of Product |
United States |
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